molecular formula C12H17NO2 B495481 N-(3-isopropoxyphenyl)propanamide

N-(3-isopropoxyphenyl)propanamide

Cat. No.: B495481
M. Wt: 207.27g/mol
InChI Key: QDMCRCYOUXGLAY-UHFFFAOYSA-N
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Description

N-(3-Isopropoxyphenyl)propanamide is a propanamide derivative featuring a phenyl ring substituted with an isopropoxy group at the 3-position. Propanamide derivatives are typically synthesized via acyl chloride reactions with amines or through coupling reagents, as seen in , which describes the synthesis of N-(3-Isopropoxyphenyl)-2-methylbenzamide using chloro-phosphonium salts .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27g/mol

IUPAC Name

N-(3-propan-2-yloxyphenyl)propanamide

InChI

InChI=1S/C12H17NO2/c1-4-12(14)13-10-6-5-7-11(8-10)15-9(2)3/h5-9H,4H2,1-3H3,(H,13,14)

InChI Key

QDMCRCYOUXGLAY-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC(=CC=C1)OC(C)C

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)OC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following propanamide derivatives highlight variations in substituents and their impacts:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Activities References
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide 3-chlorophenethyl, 4-isobutylphenyl 329.84 (calc.) High-yield synthesis (94%); characterized via NMR, UV, MS
N-[4-amino-3-(trifluoromethyl)phenyl]-2-(cyclopropylmethoxy)propanamide CF₃, cyclopropylmethoxy 302.29 Supplier-listed; potential pharmacological applications
3-(1,3-Dioxo-isoindol-2-yl)-N-(4-methoxyphenyl)propanamide 4-methoxyphenyl, isoindole-dione 324.31 (calc.) Structural complexity; supplier data
N-(3-hydroxyphenyl)-3-phenoxypropanamide 3-hydroxyphenyl, phenoxy 257.28 Supplier-listed; phenolic group may enhance solubility

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, CF₃) increase lipophilicity and may enhance membrane permeability, as seen in and .
  • Electron-donating groups (e.g., methoxy, isopropoxy) could improve solubility or alter receptor binding, though direct comparisons are lacking .
  • Bulkier substituents (e.g., isobutylphenyl in ) may sterically hinder interactions, affecting biological activity.

Physical Properties

  • Melting Points: notes that structural modifications (e.g., citrate-capped LCMO reacting with a nitro-substituted propanamide) alter melting points, indicating purity and crystallinity differences . For example, precursors and products differed by >20°C, underscoring the impact of functional groups.
  • Spectroscopic Characterization : NMR and MS data () confirm structural integrity in analogs, with shifts in aromatic protons reflecting substituent electronic effects .

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